

# SC144: A Novel gp130 Inhibitor for Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | SC144    |           |  |  |
| Cat. No.:            | B2953520 | Get Quote |  |  |

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: **SC144** is a first-in-class, orally active, small-molecule inhibitor of glycoprotein 130 (gp130), the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] The gp130/STAT3 signaling axis is a critical pathway implicated in the proliferation, survival, metastasis, and drug resistance of various human cancers.[3][4] **SC144** exerts its anticancer effects by uniquely binding to gp130, inducing its phosphorylation and deglycosylation, which ultimately abrogates STAT3 activation and the expression of downstream oncogenic target genes.[5][6] Preclinical studies have demonstrated its broad-spectrum activity across numerous cancer cell lines, including those resistant to conventional chemotherapies, and significant tumor growth inhibition in in vivo models.[7][8] This document provides a comprehensive technical overview of **SC144**, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

#### **Mechanism of Action**

**SC144**'s primary molecular target is the gp130 receptor. Unlike conventional kinase inhibitors, **SC144**'s mechanism is distinct:

- Binding and Conformational Change: **SC144** directly binds to gp130.[9]
- gp130 Modification: This binding induces phosphorylation of gp130 at Serine 782 (S782) and promotes its deglycosylation.[1][2]



- Inhibition of STAT3 Activation: The modification of gp130 abrogates the subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyrosine 705 (Y705).[6]
- Blockade of Nuclear Translocation: Without phosphorylation, STAT3 cannot dimerize and translocate to the nucleus.[1][5]
- Downregulation of Target Genes: The absence of nuclear STAT3 leads to the transcriptional downregulation of key genes involved in cancer cell survival, proliferation, and angiogenesis, including Bcl-2, Bcl-xL, survivin, Cyclin D1, and MMP-7.[2][3]
- Cellular Outcomes: The cumulative effect of these molecular events is cell-cycle arrest, inhibition of angiogenesis, and induction of apoptosis in cancer cells.[1][9]

**SC144** selectively inhibits signaling triggered by gp130 ligands like IL-6 and Leukemia Inhibitory Factor (LIF), without affecting non-gp130 signaling pathways such as those activated by IFN-y, SDF-1α, or PDGF.[3][10]

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

**SC144** mechanism of action targeting the gp130/STAT3 pathway.

## Preclinical Efficacy Data In Vitro Cytotoxicity

**SC144** demonstrates potent cytotoxic activity against a wide array of human cancer cell lines, with IC50 values typically in the submicromolar to low micromolar range.[11][12] Notably, its efficacy extends to cell lines with acquired resistance to standard chemotherapeutic agents.[1] [8]



| Cell Line         | Cancer Type                       | IC50 (μM) | Reference(s) |
|-------------------|-----------------------------------|-----------|--------------|
| Ovarian Cancer    |                                   |           |              |
| OVCAR-3           | Ovarian<br>Adenocarcinoma         | 0.95      | [1]          |
| OVCAR-5           | Ovarian<br>Adenocarcinoma         | 0.49      | [1]          |
| OVCAR-8           | Ovarian<br>Adenocarcinoma         | 0.72      | [1]          |
| NCI/ADR-RES       | Ovarian (Drug-<br>Resistant)      | 0.43      | [1]          |
| HEY               | Ovarian (Cisplatin-<br>Resistant) | 0.88      | [1]          |
| Colon Cancer      |                                   |           |              |
| HCT116            | Colon Carcinoma                   | 0.6       | [2]          |
| HT29              | Colorectal<br>Adenocarcinoma      | 0.9       | [2]          |
| Prostate Cancer   |                                   |           |              |
| LNCaP             | Prostate Carcinoma                | 0.4       | [2]          |
| Breast Cancer     |                                   |           |              |
| MDA-MB-435        | Melanoma / Breast<br>Carcinoma    | 4.0       | [9][11]      |
| MDA-MB-468        | Breast<br>Adenocarcinoma          | 0.7       | [11]         |
| MCF-7             | Breast<br>Adenocarcinoma          | 1.7       | [11]         |
| Pancreatic Cancer |                                   |           |              |
| AsPC-1            | Pancreatic<br>Adenocarcinoma      | ~0.5-1.0  |              |



| L3.6pl |
|--------|
|--------|

Note: IC50 values are typically determined after 72 hours of exposure.[2]

### **In Vivo Efficacy**

Oral and intraperitoneal administration of **SC144** significantly suppresses tumor growth in various mouse xenograft and syngeneic models without notable toxicity to normal tissues.[10] [13]

| Cancer Model                          | Dosing Regimen                        | Outcome                                             | Reference(s) |
|---------------------------------------|---------------------------------------|-----------------------------------------------------|--------------|
| Human Ovarian<br>Cancer Xenograft     | 10 mg/kg; i.p.; daily<br>for 58 days  | ~73% tumor growth inhibition                        | [1]          |
| Human Ovarian<br>Cancer Xenograft     | 100 mg/kg; p.o.; daily<br>for 35 days | Average tumor<br>volume 82% smaller<br>than control | [1]          |
| MDA-MB-435 Breast<br>Cancer Xenograft | Co-administered with paclitaxel       | Dose-dependent<br>delay in tumor growth             | [8]          |
| CT-26 Syngeneic<br>Colon Cancer       | i.p. administration for<br>14 days    | Significant delay in tumor growth                   | [14]         |
| MOC2 Syngeneic Oral<br>Cancer         | Daily treatment                       | Significant reduction in tumor burden               | [14]         |

# Experimental Protocols & Workflows General Experimental Workflow

The preclinical evaluation of **SC144** follows a standard drug discovery pipeline, starting with broad in vitro screening and moving towards targeted in vivo efficacy studies.





Click to download full resolution via product page

Preclinical evaluation workflow for an anticancer agent like **SC144**.

## **Protocol 1: In Vitro Cytotoxicity (MTT Assay)**

This protocol is used to determine the IC50 values of **SC144**.[11]

- Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of SC144 (e.g., from 0.01 μM to 100 μM) in a complete culture medium. Replace the existing medium with the SC144-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.



- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Solubilization: Aspirate the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

#### **Protocol 2: Western Blot for STAT3 Phosphorylation**

This protocol assesses the effect of **SC144** on the gp130 signaling pathway.[6][10]

- Cell Treatment: Plate cells (e.g., OVCAR-8) and grow to 70-80% confluency. Serum-starve the cells overnight.
- Inhibitor Pretreatment: Treat cells with varying concentrations of **SC144** (e.g., 0.5-2  $\mu$ M) for 1-4 hours.
- Cytokine Stimulation: Stimulate the cells with a gp130 ligand (e.g., 50 ng/mL IL-6 or LIF) for 10-15 minutes.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-40 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Y705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.



#### **Protocol 3: Mouse Xenograft Tumor Model**

This protocol evaluates the in vivo efficacy of **SC144**.[1][10]

- Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., OVCAR-8)
   suspended in Matrigel into the flank of female athymic nude mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomization: Randomize mice into treatment and control groups (n=5-10 per group).
- Drug Formulation & Administration:
  - Oral (p.o.): Prepare SC144 by mixing a DMSO stock solution with sesame oil.[10]
     Administer daily via oral gavage (e.g., 100 mg/kg).
  - Intraperitoneal (i.p.): Prepare SC144 in a vehicle such as 5% DMSO, 30% PEG300, and
     5% Tween 80 in ddH2O.[2] Administer daily via i.p. injection (e.g., 10 mg/kg).
  - The control group receives the vehicle only.
- Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight twice a week.
- Endpoint: Continue treatment for a defined period (e.g., 30-60 days) or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histochemistry).

### Conclusion

**SC144** represents a promising novel anticancer agent with a unique mechanism of action targeting the gp130/STAT3 signaling pathway. Its ability to overcome drug resistance and its efficacy in preclinical in vivo models highlight its therapeutic potential.[7][8] Although early clinical development was hampered by poor solubility and metabolic instability, next-generation analogs with improved pharmacokinetic properties are under investigation.[13] The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the continued exploration of **SC144** and other gp130 inhibitors as a new frontier in cancer therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination effects of SC144 and cytotoxic anticancer agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SC144: A Novel gp130 Inhibitor for Anticancer Therapy].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2953520#sc144-as-a-novel-anticancer-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com